molecular formula C14H14ClNO2S B2376041 N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide CAS No. 71796-19-5

N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2376041
CAS RN: 71796-19-5
M. Wt: 295.78
InChI Key: XNQUMDOBRJJVEL-UHFFFAOYSA-N
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Description

The compound is a derivative of chlorophenyl compounds . Chlorophenyl compounds are generally colorless or white solids . They are often used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a central CNOS chromophore that forms a dihedral angle with the N-bound 3-chlorophenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often include a molecular weight around 232.666 , and they are usually solids at room temperature .

Scientific Research Applications

Chemical Synthesis and Compound Formation

  • N,N-Dimethylbenzenesulfonamide, a related compound, can be converted to ortho-lithiosulfonamide, which then forms various derivatives such as a carbinol, an imine, an amide, and an acid. This process demonstrates the compound's potential in synthesizing diverse chemical structures (Watanabe et al., 1969).

Supramolecular Architecture

  • The molecular structures and supramolecular architectures of closely related N-aryl-2,5-dimethoxybenzenesulfonamides are studied for understanding various weak intermolecular interactions. These studies are crucial in the development of novel pharmacophores (Shakuntala et al., 2017).

Biological Screening and Enzyme Inhibition

  • Synthesized derivatives of N-dimethylphenyl substituted benzenesulfonamides, including compounds related to N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide, show moderate to good activities against Gram-negative & Gram-positive bacteria and potential in enzyme inhibition (Aziz‐ur‐Rehman et al., 2014).

Antibacterial and α-Glucosidase Inhibition Studies

  • Certain N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, similar to the compound , show significant antibacterial activities and α-glucosidase inhibition, indicating their potential in medicinal chemistry (Abbasi et al., 2016).

Oxidative Reactivity

  • Studies on tosyl derivatives of iodylaniline and iodylphenol, related to this compound, focus on their oxidative reactivity, providing insights into their potential applications in organic synthesis (Mailyan et al., 2009).

Computational Study for Structural Characterization

  • Computational analysis of sulfonamide molecules like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide offers insights into their structural and electronic properties, vital for the development of new compounds (Murthy et al., 2018).

Synthesis of Novel Derivatives for Pharmacological Analysis

  • Novel benzenesulfonamide derivatives are synthesized and evaluated for pharmacological properties such as antitumor and antifungal activities. These studies highlight the potential of sulfonamide compounds in drug development (Fahim & Shalaby, 2019).

Safety and Hazards

Similar compounds, such as ISOPROPYL-N-(3-CHLOROPHENYL)CARBAMATE, are considered hazardous. They are chemically similar to, but more reactive than amides. They are incompatible with strong acids and bases, and especially incompatible with strong reducing agents such as hydrides .

Future Directions

The future directions of research on similar compounds could involve further exploration of their potential biological effects and their use in the development of new pharmaceuticals .

properties

IUPAC Name

N-(3-chlorophenyl)-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-10-6-7-11(2)14(8-10)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQUMDOBRJJVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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